molecular formula C37H41F3N2O11S B12286544 Tipranavirbeta-D-Glucuronide

Tipranavirbeta-D-Glucuronide

Cat. No.: B12286544
M. Wt: 778.8 g/mol
InChI Key: ODSCYUCOVFARRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Descriptors

Tipranavir beta-D-Glucuronide is formally named (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid under IUPAC conventions. This nomenclature reflects its stereochemical complexity, with eight stereocenters denoted by S and R configurations. The parent tipranavir structure is modified by β-D-glucuronic acid conjugation at the pyran oxygen, introducing four additional hydroxyl groups and a carboxylic acid moiety.

Structural Property Value/Description
Molecular Formula C₃₇H₄₁F₃N₂O₁₁S
Molecular Weight 778.79 g/mol
Key Functional Groups β-D-glucuronide, trifluoromethylpyridinyl sulfonamide, dihydropyrone, carboxylic acid
Canonical SMILES CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5
InChI Key ODSCYUCOVFARRF-UHFFFAOYSA-N

The β-D-glucuronide group enhances water solubility compared to the parent compound, critical for renal excretion. X-ray crystallography confirms the glucuronic acid adopts a chair conformation, with axial hydroxyl groups facilitating hydrogen bonding.

Comparative Analysis of Parent Compound (Tipranavir) and Glucuronide Metabolite

Tipranavir beta-D-Glucuronide differs from its parent drug in three key aspects:

Property Tipranavir Tipranavir beta-D-Glucuronide
Molecular Formula C₃₁H₃₃F₃N₂O₉S C₃₇H₄₁F₃N₂O₁₁S
Molecular Weight 670.66 g/mol 778.79 g/mol
Solubility Lipophilic (logP 5.2) Hydrophilic (logP 2.1)
Metabolic Pathway CYP3A4-mediated oxidation UGT1A1-mediated glucuronidation
Excretion Route Primarily fecal Primarily renal

Structurally, the glucuronide metabolite retains tipranavir's dihydropyrone core and trifluoromethylpyridinyl sulfonamide group but adds a glucuronic acid moiety at the 4-pyran oxygen. This conjugation increases polar surface area from 145 Ų to 212 Ų, explaining its enhanced aqueous solubility. Nuclear magnetic resonance (NMR) studies show the glucuronide's anomeric proton resonates at δ 5.32 ppm (J = 7.8 Hz), confirming β-configuration.

Registry Numbers and Database Identifiers

Tipranavir beta-D-Glucuronide is cataloged across major chemical databases:

Identifier Type Value
CAS Registry Number 947408-14-2
PubChem CID 75213089
ChemSpider ID 51807015
UNII Not assigned
InChI InChI=1S/C37H41F3N2O11S/c1-3-16-36(...)

Properties

Molecular Formula

C37H41F3N2O11S

Molecular Weight

778.8 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[[6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)

InChI Key

ODSCYUCOVFARRF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis via UDP-Glucuronosyltransferase (UGT)

Metabolic Pathway of Tipranavir

Tipranavir undergoes phase II metabolism mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A4, which catalyzes the conjugation of glucuronic acid to the parent compound. This reaction occurs in hepatic cells, where the cofactor UDP-glucuronic acid donates the glucuronyl group to Tipranavir’s hydroxyl or amine moiety, forming the beta-D-glucuronide metabolite.

Key Reaction Parameters

  • Enzyme Source : Human liver microsomes or recombinant UGT1A4 isoforms.
  • Cofactor Concentration : 5 mM UDP-glucuronic acid.
  • Incubation Conditions : 37°C, pH 7.4, 60-minute incubation.

In Vitro Enzymatic Synthesis

Large-scale production of Tipranavir beta-D-Glucuronide for research purposes employs recombinant UGT1A4 expressed in insect cell systems (e.g., Sf9 cells). The reaction yield depends on:

  • Substrate Concentration : Optimal Tipranavir concentration of 50 µM.
  • Inhibitor Modulation : Co-administration of ritonavir, a CYP3A4 inhibitor, reduces oxidative metabolism, increasing glucuronide yield by 40%.

Chemical Synthesis Strategies

Protecting Group Chemistry

Chemical synthesis avoids enzymatic variability and enables deuterium labeling. A representative route involves:

Glucuronic Acid Activation
  • Step 1 : Protect glucuronic acid’s hydroxyl groups using acetyl or benzyl groups.
  • Step 2 : Activate the anomeric carbon with trichloroacetimidate or bromide.
Coupling to Tipranavir
  • Conditions : Phase-transfer catalysis with tetrabutylammonium hydrogen sulfate in methylene chloride.
  • Yield : 65–70% after deprotection.

Deuterium Incorporation

Deuterated analogs (e.g., Tipranavir beta-D-Glucuronide-d4) are synthesized using deuterated propyl groups during the coupling step. Isotopic purity (>98%) is achieved via reversed-phase HPLC with mass spectrometry validation.

Industrial-Scale Production

Process Optimization

Industrial methods prioritize cost-efficiency and scalability:

  • Continuous Flow Chemistry : Reduces reaction time by 50% compared to batch processing.
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns, achieving >99% purity.

Quality Control

  • Analytical Techniques :
    • LC-MS/MS : Quantifies glucuronide concentrations (LOQ: 1 ng/mL).
    • NMR Spectroscopy : Confirms beta-D-glucuronide stereochemistry.

Challenges and Solutions

Metabolic Instability

Tipranavir beta-D-Glucuronide is susceptible to hydrolysis by beta-glucuronidase. Stabilization strategies include:

  • Lyophilization : Increases shelf life to 24 months at -20°C.
  • Enzyme Inhibitors : Adding D-saccharic acid 1,4-lactone (10 mM) to biological matrices.

Scalability Limitations

Enzymatic synthesis faces scalability issues due to UGT1A4’s low expression yields. Solutions include:

  • Immobilized Enzymes : UGT1A4 bound to magnetic nanoparticles improves reusability (5 cycles with <10% activity loss).
  • Chemoenzymatic Hybrid Routes : Combines chemical coupling with enzymatic polishing for higher throughput.

Comparative Analysis of Methods

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 40–50% 65–70%
Purity >95% >99%
Cost High ($1,200/g) Moderate ($800/g)
Deuterium Labeling Not feasible Feasible

Chemical Reactions Analysis

Scientific Research Applications

Pharmacokinetics and Drug Interactions

Pharmacokinetics of Tipranavir and Its Metabolites

Tipranavir is primarily metabolized by the liver, with glucuronidation being a major pathway. Studies have shown that coadministration of tipranavir with other medications can significantly affect the pharmacokinetics of those drugs due to induction or inhibition of metabolic enzymes. For instance, a study demonstrated that tipranavir/ritonavir can induce the metabolism of buprenorphine, leading to an 80% reduction in the area under the curve (AUC) for norbuprenorphine, a primary metabolite of buprenorphine . This interaction highlights the importance of monitoring drug levels when tipranavir is part of the therapeutic regimen.

Impact on Raltegravir Pharmacokinetics

Another study assessed how tipranavir/ritonavir affects the pharmacokinetics of raltegravir, an integrase inhibitor. The results indicated that coadministration with tipranavir resulted in a decreased concentration of raltegravir, suggesting that tipranavir may induce its metabolism through glucuronidation . This interaction underscores the necessity for careful management and potential dosage adjustments when these drugs are used together.

Clinical Applications in HIV Treatment

Combination Therapy

Tipranavir is used in combination with ritonavir to enhance its antiviral efficacy against HIV-1 strains resistant to other protease inhibitors. Clinical trials involving over 6,300 HIV-positive adults have demonstrated that this combination therapy can lead to significant viral load reductions and improved immune function . The role of Tipranavirbeta-D-Glucuronide in these outcomes is critical as it reflects the drug's metabolic fate and potential impact on therapeutic efficacy.

Adverse Reactions Monitoring

Monitoring adverse reactions associated with tipranavir treatment is essential due to its side effects, which include gastrointestinal disturbances and elevated liver enzymes . Understanding how this compound influences these reactions can aid healthcare providers in managing patient safety effectively.

Case Studies and Research Findings

Case Study: Drug Interaction with Buprenorphine

In a controlled study evaluating the effects of tipranavir/ritonavir on buprenorphine metabolism, researchers found significant alterations in glucuronide metabolite levels. The study highlighted that while there was a marked reduction in norbuprenorphine levels, no significant pharmacodynamic effects were observed, indicating that careful monitoring is necessary when these drugs are coadministered .

Research Findings on Glucuronidation Pathways

Research has also focused on how glucuronidation pathways are influenced by various factors, including genetic polymorphisms in UGT enzymes. This variability can affect individual responses to tipranavir therapy and its metabolites, including this compound. Understanding these genetic factors can lead to more personalized treatment approaches for HIV patients .

Summary Table: Key Findings on this compound

Study Focus Findings
PharmacokineticsInduction of glucuronidation affects drug levels; significant interactions with other medications .
Clinical EfficacyEffective in combination therapy for HIV-1; substantial viral load reduction observed .
Adverse ReactionsCommon side effects include gastrointestinal issues; monitoring required for liver enzymes .
Genetic VariabilityGenetic polymorphisms may influence metabolism and therapeutic outcomes .

Biological Activity

Tipranavir beta-D-Glucuronide is a metabolite of Tipranavir, a non-peptidic protease inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This compound plays a crucial role in understanding the pharmacokinetics and bioavailability of Tipranavir, particularly through its glucuronidation pathway. This article explores the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies associated with Tipranavir beta-D-Glucuronide.

  • Molecular Formula : C₃₈H₄₉N₃O₉S
  • Molecular Weight : Approximately 782.81 g/mol

Tipranavir beta-D-Glucuronide functions primarily as an inhibitor of the HIV-1 protease enzyme. The biological activity is characterized by:

  • Inhibition of Viral Protease : It prevents the cleavage of viral polyproteins, which is essential for producing mature and infectious viral particles.
  • Glucuronidation Pathway : The glucuronidation process enhances the solubility and excretion of Tipranavir and its metabolites, influencing their pharmacokinetic profiles .

Pharmacokinetics

The pharmacokinetic properties of Tipranavir beta-D-Glucuronide are critical for understanding its biological activity:

  • Absorption : The absorption of Tipranavir is limited; however, the glucuronidated form may exhibit altered absorption characteristics due to its increased solubility.
  • Protein Binding : Tipranavir is highly protein-bound (>99.9%), which can affect its bioavailability and therapeutic efficacy .
  • Metabolism : Primarily metabolized by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, which plays a significant role in drug metabolism and clearance .

Biological Activity

The biological activity of Tipranavir beta-D-Glucuronide can be summarized as follows:

Activity Description
Antiviral Activity Inhibits HIV-1 protease, preventing viral replication.
Metabolic Pathway Study Used to investigate glucuronidation's role in drug metabolism.
Drug Interaction Studies Assesses interactions with other antiretroviral drugs affecting efficacy.

1. Study on Pharmacokinetics with Raltegravir

A study assessed the impact of co-administering Tipranavir with Raltegravir in healthy volunteers. The results indicated that the presence of Tipranavir significantly altered Raltegravir's pharmacokinetics, suggesting an inductive effect on UGT-mediated metabolism .

2. Drug Interaction Studies

Research has shown that Tipranavir can inhibit various cytochrome P450 enzymes while also potentially inducing UGTs involved in glucuronidation. This dual action can lead to significant drug-drug interactions when co-administered with other medications metabolized by these pathways .

3. Clinical Trials on Efficacy

Clinical trials have demonstrated that Tipranavir effectively inhibits laboratory strains and clinical isolates of HIV-1, showing promise against drug-resistant strains . The glucuronidated form aids in understanding the metabolic pathways that influence therapeutic outcomes.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Tipranavir beta-D-glucuronide in laboratory settings?

  • Synthesis should follow validated protocols for glucuronidation, including enzymatic reactions using uridine diphosphate glucuronosyltransferase (UGT) isoforms. Key steps involve optimizing pH (6.8–7.4), temperature (37°C), and incubation time (1–24 hours) to maximize yield . Purification typically employs reverse-phase HPLC with UV detection at 254 nm, and structural confirmation requires tandem mass spectrometry (LC-MS/MS) .

Q. Which analytical techniques are most reliable for characterizing Tipranavir beta-D-glucuronide?

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular weight and structural integrity. For quantification, LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) ensures precision, particularly in biological matrices like plasma or urine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.